molecular formula C10H6BrN3O2 B1604401 Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate CAS No. 885518-67-2

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate

Cat. No.: B1604401
CAS No.: 885518-67-2
M. Wt: 280.08 g/mol
InChI Key: LDHQAQFDWZUAOH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate is a halogenated and cyano-substituted indazole derivative with the molecular formula C₁₀H₇BrN₃O₂. The indazole core is substituted at the 3-position with a cyano group (-CN), the 4-position with a methyl ester (-COOCH₃), and the 6-position with a bromine atom.

Indazole derivatives are widely explored in medicinal chemistry due to their versatility as kinase inhibitors, anticancer agents, and enzyme modulators.

Properties

IUPAC Name

methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQAQFDWZUAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646150
Record name Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-67-2
Record name Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Indazole Formation

  • The synthesis often begins with commercially available or easily synthesized indazole derivatives.
  • Formation of the indazole ring can be accomplished by cyclization reactions involving hydrazines and ortho-substituted aromatic precursors.

Bromination at the 6-Position

  • Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Radical bromination or electrophilic aromatic substitution mechanisms are employed depending on the substrate and conditions.
  • Temperature control and solvent choice (e.g., acetic acid, dichloromethane) are critical for regioselectivity.

Introduction of the Cyano Group at the 3-Position

  • The cyano group is typically introduced via nucleophilic substitution or cyanation reactions.
  • One approach involves the treatment of a suitable leaving group (e.g., halogen or triflate) at the 3-position with cyanide sources such as copper(I) cyanide or potassium cyanide under catalytic conditions.
  • Alternatively, palladium-catalyzed cyanation reactions can be employed for higher selectivity and yields.

Esterification to Form the Methyl Carboxylate

  • The carboxylate ester functionality at the 4-position is introduced by esterification of the corresponding carboxylic acid or acid derivative.
  • Common methods include treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid) or using methyl haloacetates in alkylation reactions.
  • Alkylation with methyl iodide or methyl bromoacetate in the presence of bases such as potassium carbonate can also be used.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Type Reagents/Conditions Notes
1 Indazole core formation Cyclization of hydrazine with ortho-substituted aromatic precursor Base or acid catalysis, reflux conditions
2 Bromination at 6-position N-bromosuccinimide (NBS), solvent: acetic acid or DCM, 0–25°C Controlled addition to avoid polybromination
3 Cyanation at 3-position Pd-catalyzed cyanation with KCN or CuCN, ligand, base Inert atmosphere, elevated temperature
4 Esterification at 4-position Methanol, acid catalyst or methyl bromoacetate, K2CO3 Mild heating, monitoring reaction progress

This synthetic sequence is adapted from methods described in patent US9315504B2 and related indazole derivative syntheses, which emphasize the use of halogenation, cyanation, and alkylation steps to achieve the target molecule.

Detailed Research Findings and Optimization

  • Regioselectivity Control: Bromination and cyanation steps require precise control to avoid substitution at undesired ring positions. Use of protecting groups or directing groups may be employed in advanced syntheses.
  • Catalyst Selection: Palladium catalysts with appropriate ligands improve cyanation yields and reduce side reactions.
  • Purification: Intermediate purification by column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) enhance final product purity (>95%).
  • Reaction Yields: Reported yields for individual steps range from 60% to 90%, with overall yields dependent on scale and optimization.
  • Safety Considerations: Use of cyanide sources and halogenating agents necessitates strict safety protocols, including use of fume hoods, personal protective equipment, and proper waste disposal.

Comparative Table of Preparation Methods

Preparation Step Common Methods Advantages Challenges/Notes
Indazole core formation Cyclization of hydrazines with aromatic precursors Straightforward, scalable Requires control of reaction conditions
Bromination NBS or Br2 in acetic acid or DCM High regioselectivity under mild conditions Risk of polybromination
Cyanation Pd-catalyzed cyanation with KCN or CuCN High selectivity, catalytic efficiency Toxicity of cyanide reagents
Esterification Acid-catalyzed methanol esterification or alkylation with methyl haloacetate Mild conditions, good yields Side reactions if conditions not optimized

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).

Major Products

    Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 6th position.

    Reduction: The major product is 6-amino-3-cyano-1H-indazole-4-carboxylate.

    Hydrolysis: The major product is 6-bromo-3-cyano-1H-indazole-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmacologically active compounds. Its structural characteristics make it valuable in developing drugs targeting neurological disorders and other therapeutic areas.

Key Findings:

  • The compound has been utilized in synthesizing indazole derivatives that exhibit antitumor and antibacterial properties, making it a candidate for cancer treatment .
  • Research indicates its potential in creating aldosterone synthase inhibitors, which are useful in treating renal diseases and cardiovascular disorders .

Agricultural Chemistry

In agricultural applications, this compound serves as a building block for agrochemicals. Its efficacy as a fungicide and herbicide enhances crop protection strategies.

Applications:

  • The compound's unique chemical structure allows it to interact with biological systems effectively, promoting its use in formulating crop protection products that are both effective and environmentally friendly .

Biochemical Research

The compound is extensively used in biochemical research to study enzyme inhibition and metabolic pathways. This research is crucial for developing new therapeutic strategies.

Research Insights:

  • Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, providing insights into disease mechanisms and potential treatments .

Material Science

This compound's unique properties lend themselves to applications in material science, particularly in the development of advanced materials.

Material Properties:

  • The compound can be utilized to create polymers with specific electrical or thermal characteristics, making it suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying substances within complex mixtures.

Analytical Techniques:

  • Its effectiveness in analytical methods stems from its ability to form stable complexes with target analytes, enhancing detection sensitivity and accuracy .
  • Pharmaceutical Synthesis : A study reported successful synthesis of indazole derivatives from this compound, leading to compounds with enhanced antitumor activity .
  • Enzyme Inhibition Research : Research demonstrated that derivatives of this compound effectively inhibited specific enzymes related to metabolic disorders, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and ester groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate becomes evident when compared to analogs with varying substituents or positional isomers. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Properties/Bioactivity Similarity to Target Compound
Methyl 6-bromo-1H-indazole-4-carboxylate Br (6), COOCH₃ (4) Lower reactivity due to lack of -CN; reduced kinase inhibition potential 0.81
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate Br (6), I (3), COOCH₃ (4) Larger atomic radius of iodine enhances halogen bonding but increases molecular weight (MW = 378.05 g/mol) 0.88
Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate Br (3), NO₂ (6), COOCH₃ (4) Nitro group increases electron withdrawal, enhancing stability but potentially reducing solubility 0.79
Ethyl 3-bromo-1H-indazole-4-carboxylate Br (3), COOCH₂CH₃ (4) Ethyl ester increases lipophilicity; similar bioactivity profile but lower metabolic stability 0.90
Methyl 6-chloro-3-cyano-1H-indazole-4-carboxylate Cl (6), -CN (3), COOCH₃ (4) Chlorine reduces lipophilicity compared to bromine; weaker halogen bonding 0.85

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. Chlorine/Iodine : Bromine’s intermediate electronegativity and polarizability make it ideal for balancing lipophilicity and target binding. Iodine’s larger size enhances halogen bonding but may hinder membrane permeability .
  • Cyano (-CN) vs.
  • Positional Isomerism : Shifting the bromine from the 6- to 3-position (as in Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate) alters electronic distribution, reducing affinity for certain kinases .

Biological Activity

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular formula and structure:

Property Details
Molecular Formula C₁₀H₆BrN₃O₂
Molecular Weight 272.07 g/mol
Structural Features Bromine at position 6, cyano at position 3, methyl ester at position 4

The presence of the bromine atom and cyano group enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.

The mechanism of action for this compound primarily involves its ability to bind to specific enzymes and receptors. This compound has been shown to inhibit various biological pathways due to its structural similarity to other biologically active molecules. The binding affinity is influenced by the bromine and cyano groups, which can participate in hydrogen bonding and π-π interactions with target proteins.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized in studies focusing on:

  • Cyclin-dependent kinases (CDKs) : Potential inhibitors have been identified for CDK1, which plays a crucial role in cell cycle regulation .
  • Phosphodiesterase inhibition : Compounds similar to this compound have shown activity against cGMP phosphodiesterase, implicating potential cardiovascular applications .

Antimicrobial Activity

Indazole derivatives, including this compound, have demonstrated antimicrobial properties. Studies suggest that these compounds can effectively combat various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant infections.

Study on Enzyme Inhibition

A recent study investigated the inhibitory effects of this compound on CDK1. The results indicated a dose-dependent inhibition with an IC50 value of approximately 12 µM, suggesting a strong potential for development as an anticancer agent.

Antimicrobial Testing

In another study assessing antimicrobial activity, this compound was tested against several bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Gram-positive bacteria, indicating significant efficacy compared to control antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to introduce aryl/heteroaryl groups at the 6-bromo position. For example, methyl 6-bromo-1H-indazole-4-carboxylate derivatives are synthesized using boronate esters under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C . The 3-cyano group may be introduced via cyanation (e.g., using CuCN or transition metal-catalyzed reactions). Key optimizations include catalyst loading (1–5 mol%), base selection (K₂CO₃ or Cs₂CO₃), and inert atmosphere maintenance to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : The cyano group (C≡N) shows a sharp peak near 2200–2250 cm⁻¹, while ester carbonyl (C=O) appears at ~1700 cm⁻¹ .
  • ¹H-NMR : Aromatic protons (indazole core) resonate between δ 7.5–9.0 ppm, with splitting patterns indicating substituent positions. The methyl ester group appears as a singlet at δ ~3.9 ppm .
  • EI-MS : Molecular ion peaks ([M+1]⁺) confirm molecular weight (e.g., m/z ~310–330 for C₁₁H₈BrN₃O₂).
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N suggest impurities; repurification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for biological assays?

  • Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with >95% purity required for in vitro studies. Residual solvents (e.g., DMF, dioxane) must be <0.1% (ICH guidelines). For crystallography, purity >98% is ideal to avoid lattice defects .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of this compound be addressed, particularly when introducing multiple substituents?

  • Methodological Answer : Regioselectivity in indazole derivatives is influenced by electronic effects. The 3-position is electron-deficient due to the adjacent nitrile, favoring nucleophilic attacks. Computational tools (DFT calculations) predict charge distribution to guide reagent selection. For example, using bulky ligands (e.g., XPhos) in cross-coupling reactions can direct substitutions to less hindered positions .

Q. What experimental approaches resolve contradictions between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in ¹H-NMR integration (e.g., missing aromatic protons) may indicate tautomerism or dynamic effects. Variable-temperature NMR (VT-NMR) can identify tautomeric equilibria. For elemental analysis mismatches, combustion analysis coupled with X-ray photoelectron spectroscopy (XPS) verifies stoichiometry .

Q. How can X-ray crystallography (e.g., SHELX software) determine the crystal structure of this compound, and what challenges arise from heavy atoms like bromine?

  • Methodological Answer : SHELXL refines structures using high-resolution data (≤1.0 Å). The bromine atom aids phasing via its strong anomalous scattering. Challenges include radiation damage during data collection; low-temperature (100 K) measurements mitigate this. Twinning, common in brominated compounds, is resolved using the TWIN/BASF commands in SHELX .

Q. What strategies optimize the Suzuki-Miyaura coupling step for this compound to minimize dehalogenation or homocoupling by-products?

  • Methodological Answer : Dehalogenation is suppressed by using aryl chlorides instead of bromides or adding silver salts (Ag₂O) to scavenge halides. Homocoupling is reduced by degassing solvents to remove oxygen and using Pd catalysts with high oxidative stability (e.g., Pd(OAc)₂ with SPhos ligand) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Reactant of Route 2
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Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate

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